molecular formula C20H25N3O2 B11624685 1'-isopropyl-5,7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione

1'-isopropyl-5,7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione

Cat. No.: B11624685
M. Wt: 339.4 g/mol
InChI Key: DBPJPZRATWJYKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1’-Isopropyl-5,7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione is a complex organic compound featuring a spirocyclic structure. This compound is part of the indole derivatives family, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 1’-isopropyl-5,7-dimethyl-6H-spiro[1,3-diazatricyclo[3311~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione typically involves multi-step organic reactionsIndustrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1’-Isopropyl-5,7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: It has potential therapeutic applications due to its antiviral, anticancer, and anti-inflammatory properties.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can result in the modulation of cellular activities, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds include other indole derivatives, such as:

Compared to these compounds, 1’-isopropyl-5,7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

5,7-dimethyl-1'-propan-2-ylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-indole]-2',6-dione

InChI

InChI=1S/C20H25N3O2/c1-13(2)23-15-8-6-5-7-14(15)20(17(23)25)21-9-18(3)10-22(20)12-19(4,11-21)16(18)24/h5-8,13H,9-12H2,1-4H3

InChI Key

DBPJPZRATWJYKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2C3(C1=O)N4CC5(CN3CC(C4)(C5=O)C)C

Origin of Product

United States

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